molecular formula C12H22N4 B2359474 [1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine CAS No. 1883717-63-2

[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine

Cat. No.: B2359474
CAS No.: 1883717-63-2
M. Wt: 222.336
InChI Key: RLHFOWMKVDSTPV-UHFFFAOYSA-N
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Description

[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine is a pyrazole-derived compound featuring a 2-methylpiperidinylmethyl substituent at the pyrazole’s 5-position and a methanamine group at the 4-position. Its molecular formula is C₁₂H₂₂N₄, with a calculated molecular weight of 222.33 g/mol.

Properties

IUPAC Name

[1-methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N4/c1-10-5-3-4-6-16(10)9-12-11(7-13)8-14-15(12)2/h8,10H,3-7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHFOWMKVDSTPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC2=C(C=NN2C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine typically involves multi-step organic reactions. One common method includes the alkylation of pyrazole derivatives with piperidine-based reagents under controlled conditions. The reaction often requires the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with palladium catalyst.

    Substitution Reagents: Alkyl halides, sodium hydride, potassium carbonate.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications.

Mechanism of Action

The mechanism of action of [1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituent groups, heterocyclic systems, and electronic properties. Below is a detailed comparison based on evidence from synthetic, commercial, and structural databases:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine 2-Methylpiperidinylmethyl, methanamine C₁₂H₂₂N₄ 222.33 Lipophilic; potential CNS targeting due to piperidine moiety.
[1-Methyl-5-[(3-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine 3-Methylpiperidinylmethyl (positional isomer) C₁₂H₂₂N₄ 222.33 Altered steric profile; possible differences in receptor binding kinetics.
[1-Methyl-5-(morpholin-4-ylmethyl)pyrazol-4-yl]methanamine dihydrochloride Morpholinylmethyl (oxygen-containing heterocycle) C₁₁H₂₃NO₂·2HCl 267.32 (salt form) Enhanced solubility; used in salt forms for improved crystallinity.
[1-Methyl-4-(trifluoromethyl)pyrazol-5-yl]methanamine Trifluoromethyl at pyrazole 4-position C₆H₈F₃N₃ 191.15 Electron-withdrawing CF₃ group; metabolic stability in agrochemicals/pharmaceuticals.
[1-Ethyl-5-(piperidinylmethyl)pyrazol-4-yl]methanamine Ethyl at pyrazole 1-position, piperidinylmethyl C₁₂H₂₂N₄ 222.33 Increased lipophilicity; potential for enhanced membrane permeability.
[1-Methyl-5-(oxadiazolylpyrimidinyl)piperidin-4-yl]methanamine Oxadiazole-pyrimidine heterocycle C₁₄H₁₈N₆O 286.34 Multi-heterocyclic system; targets enzymes via hydrogen bonding/π-stacking.

Key Findings :

Piperidine vs. Morpholine Substituents :

  • The 2-methylpiperidine group in the target compound enhances lipophilicity compared to morpholine (), favoring blood-brain barrier penetration for CNS applications. Morpholine’s oxygen atom improves aqueous solubility but reduces metabolic stability .

Positional Isomerism (2- vs. 3-Methylpiperidine) :

  • The 2-methylpiperidine isomer (target compound) may exhibit distinct conformational preferences compared to the 3-methyl analog (), affecting binding to sterically sensitive targets like sigma-1 receptors .

Trifluoromethyl Substitution :

  • The CF₃ group in and introduces strong electron-withdrawing effects, stabilizing the pyrazole ring against oxidative degradation. This modification is common in kinase inhibitors and antifungal agents .

Heterocyclic Extensions :

  • The oxadiazole-pyrimidine system () expands interaction capabilities, making such derivatives suitable for targeting ATP-binding pockets in enzymes .

Biological Activity

[1-Methyl-5-[(2-methylpiperidin-1-yl)methyl]pyrazol-4-yl]methanamine, also known by its CAS number 1201935-36-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H18N4C_{11}H_{18}N_4, with a molecular weight of 222.3 g/mol. The compound features a pyrazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC11H18N4
Molecular Weight222.3 g/mol
Boiling PointNot available
Log P (octanol-water)0.36
SolubilityHigh GI absorption

Anticancer Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant anticancer properties. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells, with IC50 values ranging from 2.43 to 14.65 μM in some studies .

Mechanisms of Action:

  • Inhibition of Enzymes: Pyrazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as topoisomerase II and EGFR (Epidermal Growth Factor Receptor) which are crucial for DNA replication and repair.
  • Microtubule Disruption: Some studies have reported that these compounds affect microtubule assembly, leading to cell cycle arrest and apoptosis in cancer cells .
  • Targeting Multiple Pathways: The compound may engage multiple signaling pathways, including those related to angiogenesis and metastasis.

Anti-inflammatory and Antimicrobial Properties

In addition to anticancer effects, pyrazole derivatives have demonstrated anti-inflammatory and antimicrobial activities. They have been studied for their potential to modulate inflammatory responses and inhibit bacterial growth .

Study on Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated a series of pyrazole derivatives for their anticancer activity against various tumor types. Among them, this compound showed promising results with significant inhibition of cell proliferation in vitro .

Clinical Applications

The compound has been investigated for its potential use in combination therapies aimed at enhancing the efficacy of existing cancer treatments. Its ability to selectively target cancer cells while sparing normal cells presents a valuable opportunity for therapeutic development .

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